2-(2-Bromophenyl)azepane
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Overview
Description
2-(2-Bromophenyl)azepane is an organic compound with the molecular formula C12H16BrN. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of a bromophenyl group attached to the azepane ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)azepane typically involves the reaction of 2-bromobenzyl chloride with hexamethyleneimine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of hexamethyleneimine attacks the carbon atom of the benzyl chloride, displacing the chloride ion and forming the azepane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reaction is carried out in a solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The azepane ring can be oxidized to form azepinone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming phenylazepane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products Formed
Scientific Research Applications
2-(2-Bromophenyl)azepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)azepane involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylazepane: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(2-Chlorophenyl)azepane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-(2-Fluorophenyl)azepane: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.
Uniqueness
2-(2-Bromophenyl)azepane is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-(2-bromophenyl)azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12/h3-4,6-7,12,14H,1-2,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRBUTFTTGDGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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